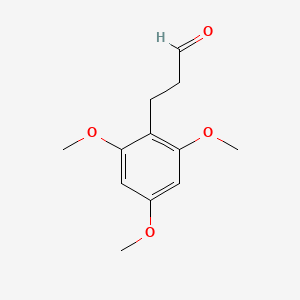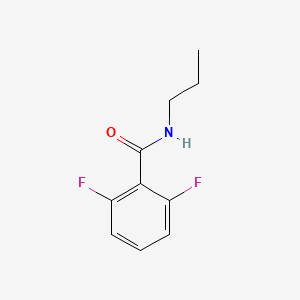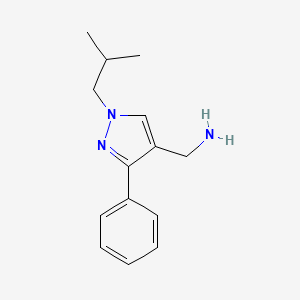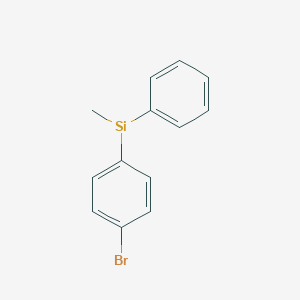
(4-Bromophenyl)(methyl)(phenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)(methyl)(phenyl)silane is an organosilicon compound that features a silicon atom bonded to a 4-bromophenyl group, a methyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(methyl)(phenyl)silane typically involves the reaction of 4-bromophenylmagnesium bromide with methylphenylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reactors, more efficient mixing, and precise control of reaction conditions to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)(methyl)(phenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The silicon atom can participate in oxidation and reduction reactions, leading to the formation of different silicon-containing compounds.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield silanols or siloxanes .
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)(methyl)(phenyl)silane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, such as polymers and porous organic polymers, which have applications in catalysis, gas storage, and separation technologies.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the development of novel compounds with potential biological activities, such as antimicrobial and antioxidant properties.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)(methyl)(phenyl)silane in various reactions involves the interaction of the silicon atom with other reactants. In coupling reactions, the silicon atom facilitates the formation of new carbon-carbon bonds through the transfer of electrons. In oxidation and reduction reactions, the silicon atom undergoes changes in its oxidation state, leading to the formation of different silicon-containing products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(4-bromophenyl)silane: This compound contains four 4-bromophenyl groups bonded to a silicon atom and is used in the synthesis of porous organic polymers.
Bis(4-bromophenyl)methylsilane: This compound has two 4-bromophenyl groups and one methyl group bonded to a silicon atom and is used in similar applications as (4-Bromophenyl)(methyl)(phenyl)silane.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
18205-09-9 |
|---|---|
Molekularformel |
C13H12BrSi |
Molekulargewicht |
276.22 g/mol |
InChI |
InChI=1S/C13H12BrSi/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3 |
InChI-Schlüssel |
ZDJJKESTOMUZAL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



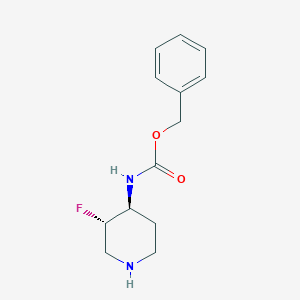
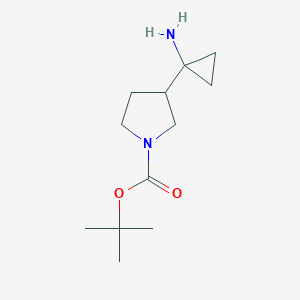
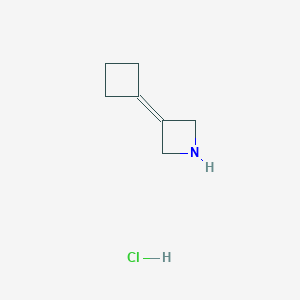

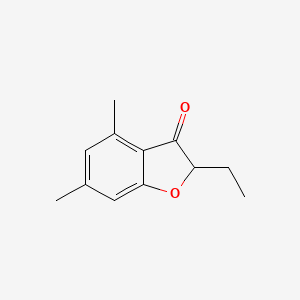
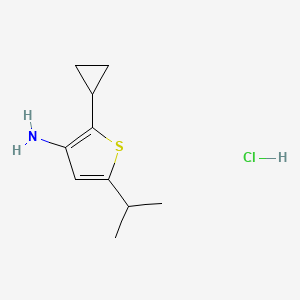
![8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B13328937.png)

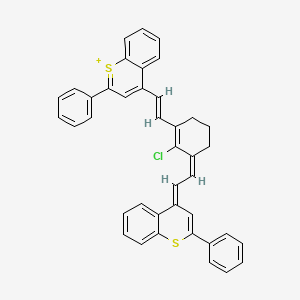
![1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B13328968.png)
